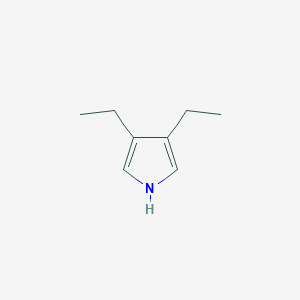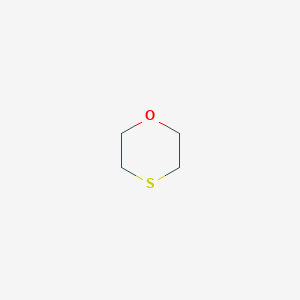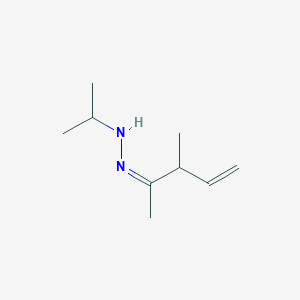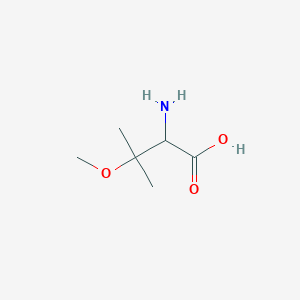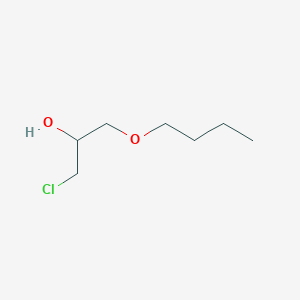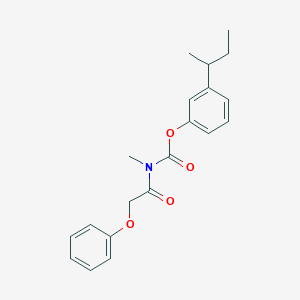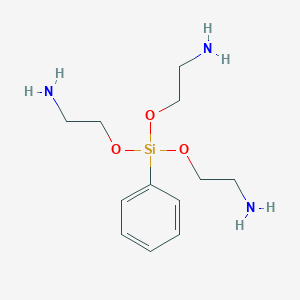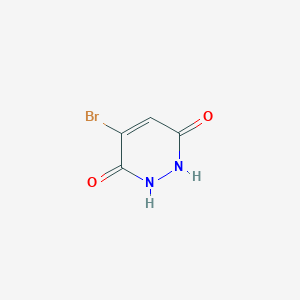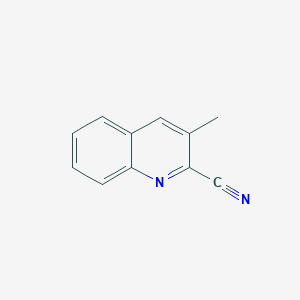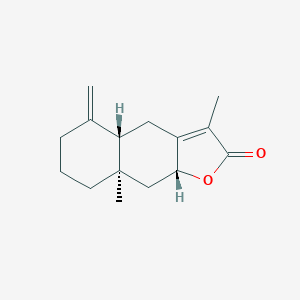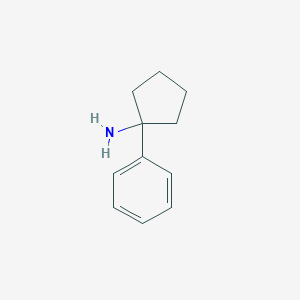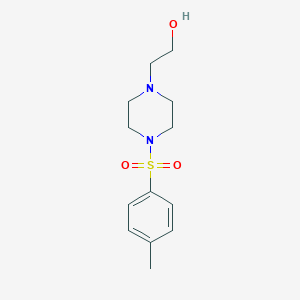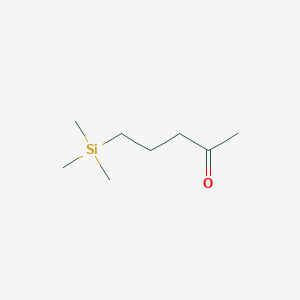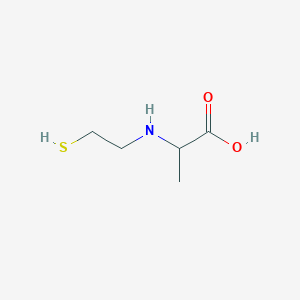
Alanine, N-(2-mercaptoethyl)-, DL-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid alanine, and it has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of alanine, N-(2-mercaptoethyl)-, DL-(8CI) is not fully understood. However, it is believed to exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It may also activate certain enzymes involved in antioxidant defense mechanisms.
Biochemische Und Physiologische Effekte
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alanine, N-(2-mercaptoethyl)-, DL-(8CI) in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. However, one limitation is its potential toxicity at high concentrations. Careful dosage and experimental design are necessary to ensure accurate and safe results.
Zukünftige Richtungen
There are several future directions for research on alanine, N-(2-mercaptoethyl)-, DL-(8CI). One area of interest is its potential as a radioprotective agent. It may also be investigated for its role in various disease states such as cancer and neurodegenerative disorders. Additionally, further research may be conducted on its mechanisms of action and its potential as a therapeutic agent.
Synthesemethoden
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) is synthesized by reacting alanine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) has been used in various scientific research applications. It has been studied for its antioxidant properties and its ability to scavenge free radicals. It has also been investigated for its potential as a radioprotective agent and its ability to protect against oxidative stress.
Eigenschaften
CAS-Nummer |
16479-14-4 |
|---|---|
Produktname |
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) |
Molekularformel |
C5H11NO2S |
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
2-(2-sulfanylethylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-4(5(7)8)6-2-3-9/h4,6,9H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
QZQVQJZBWDIQCP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCCS |
Kanonische SMILES |
CC(C(=O)O)NCCS |
Synonyme |
Alanine, N-(2-mercaptoethyl)-, DL- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



